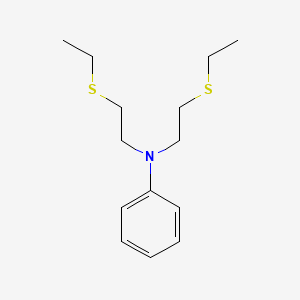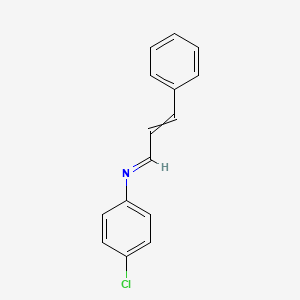
1,4-Diphenyl-3-buten-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-buten-2-one can be synthesized through a multi-step process involving the Grignard reaction. The synthesis begins with ethyl acetoacetate, which undergoes protection of the ketone carbonyl group using ethylene glycol to form a cyclic ketal. This intermediate is then reacted with phenylmagnesium bromide (a Grignard reagent) to form a tertiary alcohol. Finally, the protecting group is removed under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1,4-Diphenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of diphenylbutanol or diphenylbutane.
Substitution: Formation of brominated or nitrated derivatives of this compound.
科学研究应用
1,4-Diphenyl-3-buten-2-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 1,4-diphenyl-3-buten-2-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, its conjugated system allows it to participate in electron transfer reactions, which can affect cellular redox states .
相似化合物的比较
Similar Compounds
4-Phenyl-3-buten-2-one:
1,4-Diphenyl-1,3-butadiene: This compound has a similar backbone but lacks the carbonyl group present in 1,4-diphenyl-3-buten-2-one.
Uniqueness
This compound is unique due to its combination of two phenyl groups and a butenone backbone, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5409-59-6 |
|---|---|
分子式 |
C16H14O |
分子量 |
222.28 g/mol |
IUPAC 名称 |
(E)-1,4-diphenylbut-3-en-2-one |
InChI |
InChI=1S/C16H14O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-12H,13H2/b12-11+ |
InChI 键 |
QMDWBHJPUAOGHO-VAWYXSNFSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC(=O)/C=C/C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11964222.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964225.png)
![Isopropyl (2E)-2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964230.png)
![Acetamide, 2-[(4-methylphenyl)sulfonyl]-N-2-propenyl-](/img/structure/B11964233.png)


![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11964253.png)
![(5Z)-3-hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964255.png)

![2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid](/img/structure/B11964270.png)
![2-methylpropyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964275.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964287.png)

